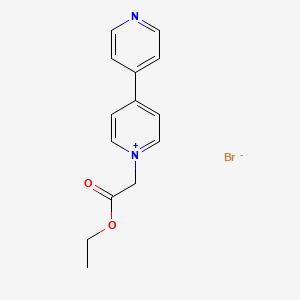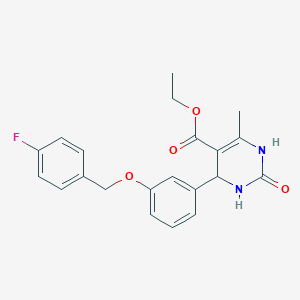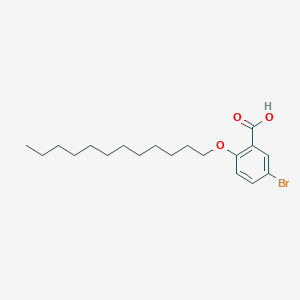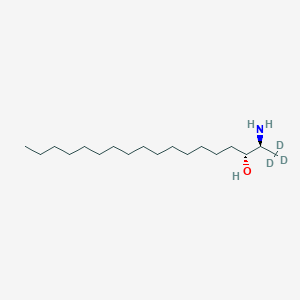
1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is a synthetic organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyridinium core with ethoxy and oxoethyl substituents, makes it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide typically involves the reaction of 4-(4-pyridinyl)pyridine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbon of the ethyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and concentration, would be optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution with an amine could produce an amide.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed experimental studies.
相似化合物的比较
Similar Compounds
1-(2-Oxoethyl)-4-(4-pyridinyl)pyridinium bromide: Lacks the ethoxy group, which might affect its reactivity and biological activity.
1-(2-Ethoxyethyl)-4-(4-pyridinyl)pyridinium bromide: Lacks the oxo group, potentially altering its chemical properties.
Uniqueness
1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is unique due to the presence of both ethoxy and oxoethyl groups, which can influence its reactivity and interactions with biological targets. This dual functionality might make it more versatile in various applications compared to its analogs.
属性
CAS 编号 |
97318-91-7 |
|---|---|
分子式 |
C14H15BrN2O2 |
分子量 |
323.18 g/mol |
IUPAC 名称 |
ethyl 2-(4-pyridin-4-ylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C14H15N2O2.BrH/c1-2-18-14(17)11-16-9-5-13(6-10-16)12-3-7-15-8-4-12;/h3-10H,2,11H2,1H3;1H/q+1;/p-1 |
InChI 键 |
CAYFOQFTFUYOFH-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)










